2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide
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Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reactions involved, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, their connectivity, and the 3D arrangement of the atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN3O2/c1-19-10-6-14(18-19)20(15(21)12-17)13-16(9-11-22-2)7-4-3-5-8-16/h6,10H,3-5,7-9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOSBRULLBIMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N(CC2(CCCCC2)CCOC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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